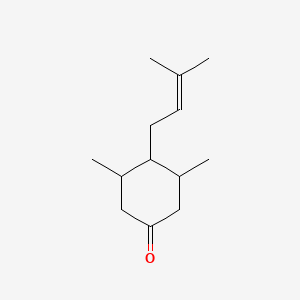![molecular formula C13H16O2 B8614236 1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8614236.png)
1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone is an organic compound with a unique structure characterized by a cyclopropylmethoxy group attached to a methylphenyl ring
Méthodes De Préparation
The synthesis of 1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol and cyclopropylmethanol.
Reaction Conditions: The key steps involve the formation of the cyclopropylmethoxy group and its attachment to the methylphenyl ring. This can be achieved through etherification reactions under basic conditions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone can be compared with similar compounds:
Similar Compounds: Compounds such as 1-(4-Cyclopropylmethoxy-2-methylphenyl)-2-methylpropan-1-ol and 1-(4-Cyclopropylmethoxy-2-methylphenyl)-2-phenylethanol share structural similarities.
Uniqueness: The presence of the cyclopropylmethoxy group and the specific arrangement of functional groups make this compound unique in its reactivity and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
1-[4-(cyclopropylmethoxy)-2-methylphenyl]ethanone |
InChI |
InChI=1S/C13H16O2/c1-9-7-12(15-8-11-3-4-11)5-6-13(9)10(2)14/h5-7,11H,3-4,8H2,1-2H3 |
Clé InChI |
JSIFVBSATSDFRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2CC2)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Diethyl [2-(4-chlorophenyl)ethenyl]phosphonate](/img/structure/B8614160.png)





![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8614202.png)

![9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene](/img/structure/B8614221.png)
![(Rac)-8-benzyl-2-methyl-4-phenyl-2,8-diaza-spiro[4.5]decane-1,3-dion](/img/structure/B8614241.png)




